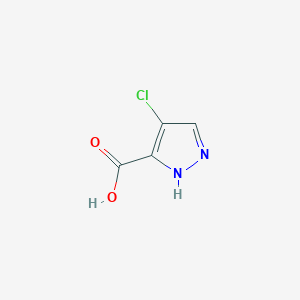

4-Chloro-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLUACWHRMUETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343432 | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-87-5 | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities based on existing literature on related pyrazole derivatives. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar chemical entities.

Chemical and Physical Properties

This compound is a chlorinated derivative of pyrazole-3-carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 84547-87-5 | [1] |

| Molecular Formula | C₄H₃ClN₂O₂ | [1] |

| Molecular Weight | 146.53 g/mol | [1] |

| Melting Point | 255-260 °C | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in many organic solvents, such as ethanol and dichloromethane. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

¹H-NMR Spectroscopy

A study on the crystal structure of this compound reported the following ¹H-NMR data:

-

Solvent: DMSO-d₆

-

Frequency: 600 MHz

-

Chemical Shifts (δ): 13.63 (s, 2H), 7.94 (s, 1H)[2]

Synthesis

The synthesis of this compound can be achieved through the chlorination of 1H-pyrazole-3-carboxylic acid. A detailed experimental protocol is provided below, adapted from a published crystal structure study.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Chlorinating agent (e.g., sulfuryl chloride, hypochlorous acid)

-

Appropriate solvent (e.g., acetic acid)

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

Dissolve 1H-pyrazole-3-carboxylic acid in a suitable solvent, such as acetic acid, in a reaction vessel.

-

Cool the solution in an ice-water bath with continuous stirring.

-

Slowly add the chlorinating agent dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound as a white solid.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/methanol mixture.[2]

Note: The specific amounts of reagents, reaction times, and temperatures may need to be optimized for best results.

Biological Activity

While specific in vitro and in vivo studies on this compound are not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of significant research in drug discovery. The following sections summarize the known biological activities of pyrazole compounds, suggesting potential areas of investigation for this specific molecule.

Antibacterial and Antifungal Activity

Pyrazole derivatives are known to exhibit a wide range of antimicrobial properties. Studies have shown that various substituted pyrazole carboxylic acids and their derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity

The pyrazole scaffold is a key component in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] These compounds often exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The anti-inflammatory potential of novel pyrazole derivatives is frequently evaluated using in vivo models like the carrageenan-induced paw edema assay in rats.[7][8]

Antitumor and Anti-HCV Activity

Research has also explored the potential of pyrazole derivatives as anticancer and antiviral agents. Some polysubstituted pyrazoles have demonstrated significant antitumor activity against various cancer cell lines. Additionally, certain pyrazole analogs have shown inhibitory effects on the replication of the Hepatitis C virus (HCV).

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for common assays based on literature for similar compounds.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Test compound

-

Carrageenan solution (1% w/v in saline)

-

Experimental animals (e.g., Wistar rats)

-

Plethysmometer

Procedure:

-

Administer the test compound orally or intraperitoneally to the animals at a specific dose.

-

After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (vehicle-treated).

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide consolidates the available information on its properties and synthesis, while also providing a roadmap for its biological evaluation based on the well-established activities of the pyrazole class of compounds. Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of this molecule.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meddocsonline.org [meddocsonline.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Chloro-1H-pyrazole-3-carboxylic acid (CAS No: 84547-87-5). Due to the specific nature of this compound, publicly available experimental data for all physicochemical parameters is limited. This document summarizes the available data, provides detailed experimental protocols for key properties, and illustrates the logical relationships between these properties.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 146.53 g/mol | Sigma-Aldrich[1] |

| Melting Point | 255-260 °C | Sigma-Aldrich[1] |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| Solubility | Not available | N/A |

| LogP | Not available | N/A |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method [2][3][4][5]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5] Constant stirring is necessary for uniform heat distribution in an oil bath.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration [6][7]

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to a known concentration (e.g., 10⁻⁴ M).[6][7] The solution's ionic strength is kept constant with a background electrolyte like KCl.[6]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[6]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[6]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6][7] Multiple titrations are performed to ensure reproducibility.[6]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of P, is a critical parameter for predicting a drug's membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method [8][9][10][11][12]

-

System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature for a sufficient period to allow for the equilibrium partitioning of the compound between the two phases.[10]

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[9]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Interrelation of Physicochemical Properties

The physicochemical properties of a molecule like this compound are interconnected and influence its behavior in biological systems.

Caption: Logical relationships between key physicochemical properties.

References

- 1. This compound 95 84547-87-5 [sigmaaldrich.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. jove.com [jove.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. LogP / LogD shake-flask method [protocols.io]

4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of this compound (C₄H₃ClN₂O₂), a molecule of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, a comparison with a structurally related compound, detailed experimental protocols, and visualizations of its experimental workflow and intermolecular interactions.

Data Presentation

The quantitative data for this compound has been determined by X-ray crystallography. A summary of the key crystallographic parameters is provided in Table 1. This data is crucial for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Chemical Formula | C₄H₃ClN₂O₂ |

| Formula Weight | 146.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a | 25.4370(17) Å |

| b | 6.9155(5) Å |

| c | 13.0629(7) Å |

| β | 110.558(6)° |

| Volume (V) | 2151.6(3) ų |

| Z | 16 |

| Temperature (T) | 293 K |

| Rgt(F) | 0.0552 |

| wRref(F²) | 0.2177 |

For comparative purposes, the crystallographic data of the related compound 4-Chloro-1H-pyrazole is presented in Table 2. This comparison highlights the influence of the carboxylic acid group on the crystal packing and unit cell dimensions.

Table 2: Comparative Crystal Data for 4-Chloro-1H-pyrazole [3][4][5]

| Parameter | This compound | 4-Chloro-1H-pyrazole |

| Chemical Formula | C₄H₃ClN₂O₂ | C₃H₃ClN₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pnma |

| a | 25.4370(17) Å | 14.9122(10) Å |

| b | 6.9155(5) Å | 17.6410(9) Å |

| c | 13.0629(7) Å | 4.9878(3) Å |

| β | 110.558(6)° | 90° |

| Volume (V) | 2151.6(3) ų | 1312.13(14) ų |

| Temperature (T) | 293 K | 170 K |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound[1]

The synthesis of the title compound begins with 1H-pyrazole-3-carboxylic acid. A solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) is prepared in acetic acid. To this solution, a chlorinating agent is added dropwise with stirring at 40°C in an oil bath over a period of 15 minutes. The reaction mixture is then stirred at 40°C for 5 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The resulting residue is treated with ice-water (150 ml) and filtered. The collected solid is dried to yield this compound as a white solid.

Crystallization[1]

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixed solvent system of ethyl acetate and methanol.

X-ray Diffraction Analysis

While a detailed experimental protocol for the X-ray diffraction is not available in the provided search results, a general procedure can be outlined. A suitable single crystal is mounted on a diffractometer. The data is collected at a specified temperature (293 K for this compound) using a specific radiation source (e.g., Mo Kα). The collected data is then processed, and the structure is solved and refined using appropriate software. For 4-chloro-1H-pyrazole, data was collected at a low temperature of 170 K to prevent sublimation of the crystal when exposed to X-rays.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of this compound.

The crystal structure of this compound features notable intermolecular hydrogen bonding interactions that play a crucial role in the packing of the molecules in the solid state.[1] These interactions involve the carboxylic acid and pyrazole functional groups.

References

Spectroscopic Profile of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.94 | Singlet | 1H | H5 (pyrazole ring) |

| ~13.63 | Broad Singlet | 2H | NH (pyrazole ring) and COOH |

Note: The broad singlet at ~13.63 ppm likely represents the exchangeable protons of the N-H from the pyrazole ring and the carboxylic acid. The integration suggests the presence of both protons. Data was reported in DMSO-d₆ at 600 MHz[1].

¹³C NMR Data (Predicted)

Based on data for the closely related pyrazole-3-carboxylic acid and typical chemical shifts for substituted pyrazoles, the following chemical shifts are predicted.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~140 | C3 (pyrazole ring) |

| ~135 | C5 (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The following are predicted key peaks based on data for pyrazole-3-carboxylic acid and general IR frequency charts.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) and N-H stretch (pyrazole ring) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C=C stretch (pyrazole ring) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 146/148 | High | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 101/103 | Medium | [M-COOH]⁺ |

| 74/76 | Medium | [M-COOH-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 600 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable solvent for liquid injection.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Chloro-1H-pyrazole-3-carboxylic Acid: A Technical Guide

This guide provides an in-depth overview of the solubility characteristics of 4-Chloro-1H-pyrazole-3-carboxylic acid in common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a solid compound with a molecular weight of 146.53 g/mol .[1] It has a melting point in the range of 255-260 °C.[1] Understanding the structural features of the molecule—a chlorinated pyrazole ring bearing a carboxylic acid group—is key to predicting its solubility behavior. The presence of the carboxylic acid group suggests potential for hydrogen bonding and solubility in polar and basic solvents, while the chlorinated heterocyclic ring contributes to its organic character.

Solubility Data

For accurate quantitative analysis, experimental determination is necessary. The following table summarizes the expected qualitative solubility and provides space for experimentally determined quantitative values.

| Solvent Name | Solvent Type | Predicted Qualitative Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Sparingly Soluble | Data not available |

| Methanol | Polar Protic | Soluble | Data not available |

| Ethanol | Polar Protic | Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Soluble | Data not available |

| Diethyl Ether | Nonpolar | Sparingly Soluble | Data not available |

| Toluene | Nonpolar | Insoluble | Data not available |

| Hexane | Nonpolar | Insoluble | Data not available |

| 5% Aqueous Sodium Bicarbonate | Basic | Soluble (with reaction) | Data not available |

| 5% Aqueous Sodium Hydroxide | Basic | Soluble (with reaction) | Data not available |

| 5% Aqueous Hydrochloric Acid | Acidic | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, often referred to as the shake-flask method, is a reliable way to determine equilibrium solubility.[5]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or flasks with secure caps

-

Magnetic stirrer and stir bars or an orbital shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[5]

-

Equilibration: Seal the flask and place it in a constant temperature bath, typically set at 25°C. Agitate the mixture using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

References

The Biological Versatility of Pyrazole-Based Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, fused with a carboxylic acid functional group, represents a privileged scaffold in medicinal chemistry. This combination gives rise to a class of compounds, pyrazole-based carboxylic acids, that exhibit a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles to target a wide array of biological targets with high affinity and selectivity. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anti-inflammatory Activity

A significant number of pyrazole-based carboxylic acids have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The most notable example is Celecoxib, a selective COX-2 inhibitor.

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound | Target | Assay | IC50 / Ki | Reference |

| Celecoxib | COX-2 | Human Dermal Fibroblasts (PGE2 production) | 40 nM (IC50) | [1] |

| COX-1 | Human Lymphoma Cells (PGE2 production) | 15 µM (IC50) | [2] | |

| COX-2 | Human Whole Blood Assay | 6.8 µM (IC50) | [3] | |

| COX-1 | Human Whole Blood Assay | 82 µM (IC50) | [3] | |

| Rimonabant | CB1 Receptor | Radioligand Binding Assay | 1.8 nM (Ki) | [4] |

| CB2 Receptor | Radioligand Binding Assay | 514 nM (Ki) | [4] | |

| Compound 2g (Pyrazole derivative) | 5-Lipoxygenase (LOX) | In vitro enzyme inhibition | 80 µM (IC50) | [5] |

| 3-(trifluoromethyl)-5-arylpyrazole derivative | COX-2 | In vitro enzyme inhibition | 0.02 µM (IC50) | [6] |

| COX-1 | In vitro enzyme inhibition | 4.5 µM (IC50) | [6] | |

| Pyrazole-thiazole hybrid | COX-2 | In vitro enzyme inhibition | 0.03 µM (IC50) | [6] |

| 5-LOX | In vitro enzyme inhibition | 0.12 µM (IC50) | [6] |

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of celecoxib and related pyrazole-based carboxylic acids are primarily mediated by the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE2.

Anticancer Activity

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases crucial for tumor growth and survival.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | MTT Assay (24h) | 14.97 µM | |

| MDA-MB-468 (Breast Cancer) | MTT Assay (48h) | 6.45 µM | ||

| Pyrazolinone Chalcone (6b) | Caco (Colon Cancer) | MTT Assay | 23.34 µM | [7] |

| Trifluoromethyl-pyrazole-carboxamide (3a) | CaCo-2 (Colon Cancer) | MTT Assay | ~50 µM | [8] |

| HepG2 (Liver Cancer) | MTT Assay | ~50 µM | [8] | |

| Hep3B (Liver Cancer) | MTT Assay | ~50 µM | [8] | |

| Pyrazole-indole hybrid (11a) | HeLa (Cervical Cancer) | In vitro assay | micromolar range | [9] |

| MCF7 (Breast Cancer) | In vitro assay | micromolar range | [9] | |

| SKOV3 (Ovarian Cancer) | In vitro assay | micromolar range | [9] | |

| SKMEL28 (Melanoma) | In vitro assay | micromolar range | [9] |

Signaling Pathway: Induction of Apoptosis

Several pyrazole-based carboxylic acids have been shown to induce apoptosis in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which in turn activates the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its dysregulation is common in many cancers. Certain pyrazole derivatives have been identified as inhibitors of this pathway, making them promising anticancer therapeutic candidates.

Antimicrobial Activity

Pyrazole-based carboxylic acids have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide derivative (21a) | Aspergillus niger | 2.9 - 7.8 | [10] |

| Staphylococcus aureus | 62.5 - 125 | [10] | |

| Bacillus subtilis | 62.5 - 125 | [10] | |

| Klebsiella pneumoniae | 62.5 - 125 | [10] | |

| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [8] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | 1 | |

| Staphylococcus aureus (clinical isolates) | 1 - 32 | ||

| Trifluorophenyl-substituted pyrazole (27) | Staphylococcus aureus (including MRSA) | as low as 0.39 | |

| Staphylococcus epidermidis | 1.56 |

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Workflow:

Methodology:

-

Animals: Male Wistar rats (150-200 g) are typically used. They are acclimatized for at least one week before the experiment.

-

Compound Administration: The test compound (e.g., pyrazole-based carboxylic acid) is administered orally or intraperitoneally at a specific dose, typically 30-60 minutes before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) are included.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.[12]

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-based carboxylic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay: COX-2 Inhibitor Screening

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

-

Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test compound solution.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well. Add the test compound at various concentrations to the test wells and a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.[7]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Detection: The product of the COX-2 reaction (Prostaglandin G2) is detected using a fluorometric probe. Measure the fluorescence intensity over time.[7]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Test: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the pyrazole-based carboxylic acid in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Conclusion

Pyrazole-based carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning anti-inflammatory, anticancer, and antimicrobial effects, are a testament to their ability to interact with a wide range of biological targets. The information presented in this guide, including quantitative data, mechanistic pathways, and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical scaffold. Future research will undoubtedly uncover new biological activities and lead to the development of novel therapeutics based on the pyrazole-carboxylic acid core.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.cn [abcam.cn]

- 12. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

The Strategic Role of 4-Chloro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous approved drugs with a wide spectrum of biological activities. Among the various pyrazole-based building blocks, 4-Chloro-1H-pyrazole-3-carboxylic acid has emerged as a critical intermediate in the synthesis of potent and selective pharmacological agents. Its unique structural features, including the reactive carboxylic acid handle and the electronically modified pyrazole ring due to the chloro substituent, make it a versatile synthon for creating diverse molecular architectures. This technical guide provides an in-depth overview of the pharmacological applications of derivatives synthesized from this compound, focusing on their role as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Detailed experimental methodologies, quantitative biological data, and visual representations of relevant signaling pathways are presented to support researchers in the exploration and development of novel therapeutics based on this valuable scaffold.

Synthesis of this compound and its Derivatives

The primary utility of this compound lies in its role as a versatile starting material. A general synthetic approach involves the chlorination of a pyrazole precursor, often followed by functional group manipulations to yield the desired carboxylic acid.

General Synthetic Workflow

The synthesis of bioactive molecules from this compound typically follows a multi-step process. The carboxylic acid moiety is often activated, for example, by conversion to an acid chloride, to facilitate amide bond formation with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological activity.

Caption: General workflow for synthesizing bioactive derivatives.

Pharmacological Applications

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily due to their ability to act as potent and selective inhibitors of key biological targets.

Kinase Inhibition

A major focus of research involving this compound derivatives has been the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer. Several studies have reported the synthesis of pyrazole-based JNK inhibitors, where the 4-chloro-1H-pyrazole-3-carboxamide core serves as a key pharmacophore.

Caption: Simplified JNK signaling pathway.[1][2][3][4][5]

Derivatives incorporating the 4-chloro-1H-pyrazole-3-carboxamide scaffold have demonstrated potent inhibition of JNK isoforms. The pyrazole nitrogen atoms and the amide carbonyl are crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] Consequently, FLT3 has become a key therapeutic target. Additionally, cyclin-dependent kinases (CDKs), which regulate the cell cycle, are also attractive targets in oncology.[6][7] Pyrazolo[3,4-d]pyrimidines, synthesized from this compound precursors, have been investigated as dual inhibitors of FLT3 and CDKs.

Caption: FLT3 and CDK signaling in AML.[6][7][8][9][10]

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Pyrazole-based compounds derived from this compound have been explored as potent VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway.[11][12][13][14][15]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example. While direct evidence for this compound derivatives as potent anti-inflammatory agents is still emerging, the pyrazole core is a known pharmacophore for targeting enzymes involved in inflammation, such as cyclooxygenase (COX).

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The pyrazole nucleus can be found in various compounds with activity against a range of bacterial and fungal pathogens.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various derivatives synthesized using a 4-chloro-pyrazole-3-carboxamide scaffold.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolyl-pyridines | JNK3 | 730 - 1450 | [6] |

| Pyrazolo[3,4-d]pyrimidines | FLT3 | 0.089 | [2][8] |

| Pyrazolo[3,4-d]pyrimidines | CDK2 | 0.719 | [2][8] |

| Pyrazolo[3,4-d]pyrimidines | CDK4 | 0.770 | [2][8] |

| Pyrazol-5(4H)-ones | VEGFR-2 | 8.93 | [16] |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | 61 | [17] |

| Pyrazole Derivatives | CDK2/cyclin A2 | 960 | [18] |

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazolyl 1,3,4-Thiadiazines | S. aureus | 62.5 | [19] |

| Pyrazolyl 1,3,4-Thiadiazines | C. albicans | 2.9 | [19] |

| Pyrazole-derived anilines | Gram-positive bacteria | <0.78 | [15] |

| Pyrazole Carboxamides | B. cereus | 32 | [1][20] |

| Pyrazole Carboxamides | M. luteus | 128 | [1][20] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-chloropyrazoles involves the direct chlorination of the corresponding pyrazole. For example, pyrazole can be reacted with sodium hypochlorite solution. The reaction is typically monitored by HPLC. After completion, the product can be isolated by extraction.[9][21] An alternative approach is the electrosynthesis of 4-chloro-substituted pyrazoles via chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution.[22]

General Procedure for Amide Coupling

-

Acid Chloride Formation: this compound (1 equivalent) is suspended in a suitable solvent (e.g., toluene, DCM) and treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) at room temperature or with gentle heating. The reaction is stirred until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Amide Formation: The resulting acid chloride is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM, DMF). To this solution, the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, pyridine) are added, typically at 0°C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4, MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final amide derivative.[1][7][19][20][23]

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The purified kinase enzyme and its corresponding substrate are diluted to the desired concentrations in an appropriate kinase assay buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96- or 384-well plate. The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay, a luminescence-based assay (e.g., ADP-Glo™), or radiometric analysis.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as potent inhibitors of various kinases implicated in cancer and inflammatory diseases, as well as promising antimicrobial agents. The modular synthetic routes starting from this intermediate allow for extensive structure-activity relationship studies, facilitating the optimization of potency and selectivity. The data and methodologies presented in this technical guide underscore the importance of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. paulogentil.com [paulogentil.com]

- 5. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 6. oncotarget.com [oncotarget.com]

- 7. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting CDK1 promotes FLT3-activated acute myeloid leukemia differentiation through C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of the 4-Chloropyrazole Ring System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of the 4-chloropyrazole ring system. This information is critical for understanding the reactivity, intermolecular interactions, and metabolic stability of molecules incorporating this important heterocyclic scaffold, which is a key building block in agrochemicals and pharmaceuticals.[1][2] This guide summarizes key quantitative data, details relevant experimental and computational methodologies, and provides a visual representation of a key reaction mechanism.

Core Electronic Properties: An Overview

The electronic character of the pyrazole ring is defined by its aromaticity, the presence of two adjacent nitrogen atoms, and the influence of substituents. The lone pair of electrons on the pyrrole-like nitrogen (N1) participates in the aromatic sextet, while the lone pair on the pyridine-like nitrogen (N2) lies in the plane of the ring and is responsible for its basic properties.[3]

The introduction of a chlorine atom at the 4-position significantly modulates these electronic properties. As an electron-withdrawing group, the chlorine atom reduces the electron density of the pyrazole ring through an inductive effect. This has a profound impact on the ring's reactivity, acidity, and spectroscopic characteristics.

Quantitative Electronic and Spectroscopic Data

To facilitate a clear understanding and comparison of the electronic and related properties of the 4-chloropyrazole ring system, the following tables summarize key quantitative data. These values are essential for computational modeling, reaction planning, and structure-activity relationship (SAR) studies.

| Parameter | Value | Method | Reference |

| Acidity (pKa) | |||

| Predicted pKa | 12.71 ± 0.50 | Computational | [4] |

| Computational Data (DFT) | |||

| HOMO Energy | -7.21 eV | DFT (B3LYP/6-311++G(d,p)) | |

| LUMO Energy | -0.83 eV | DFT (B3LYP/6-311++G(d,p)) | [5] |

| HOMO-LUMO Gap | 6.38 eV | DFT (B3LYP/6-311++G(d,p)) | [5] |

| Spectroscopic Data | |||

| UV-Vis (λmax) | 224 nm | Experimental |

Table 1: Key Electronic and Spectroscopic Properties of 4-Chloropyrazole

| Atom | Mulliken Atomic Charge |

| N1 | -0.27 |

| N2 | -0.15 |

| C3 | 0.12 |

| C4 | -0.03 |

| C5 | 0.13 |

| Cl | -0.09 |

Table 2: Calculated Mulliken Atomic Charges for 4-Chloropyrazole using DFT (B3LYP/6-311++G(d,p)) [5]

Experimental and Computational Protocols

The following sections detail the methodologies used to determine the key electronic and spectroscopic properties of the 4-chloropyrazole ring system.

Determination of pKa

The acidity of the N-H proton in the pyrazole ring is a direct reflection of the ring's electron density. The pKa can be determined experimentally using the following methods:

-

Potentiometric Titration: This classic method involves the gradual addition of a titrant (e.g., a strong base) to a solution of the analyte (4-chloropyrazole) while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.

-

UV-Vis Spectroscopy: The ultraviolet absorption spectrum of pyrazole derivatives is sensitive to pH. By recording spectra at various pH values, the pKa can be determined by monitoring the change in absorbance at a specific wavelength.

-

NMR Spectroscopy: The chemical shifts of the ring protons are influenced by the protonation state of the molecule. By acquiring 1H NMR spectra over a range of pH values, the pKa can be calculated from the inflection point of the plot of chemical shift versus pH.[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 5-10 mg of 4-chloropyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[3]

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For 13C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A dilute solution of 4-chloropyrazole is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined.

-

Computational Chemistry (Density Functional Theory)

-

Methodology: The electronic properties of 4-chloropyrazole can be modeled using Density Functional Theory (DFT). A common approach involves:

-

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP and a basis set like 6-311++G(d,p).[5]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

-

Property Calculation: From the optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken atomic charges.[5]

-

Key Mechanistic Insights

The electronic properties of the 4-chloropyrazole ring dictate its reactivity. A key reaction pathway for pyrazoles is electrophilic aromatic substitution, which overwhelmingly occurs at the C4 position due to its higher electron density compared to C3 and C5.[1][3][7][8]

Electrophilic Substitution at the C4 Position

The following diagram illustrates the general mechanism for the electrophilic substitution of a pyrazole ring, leading to a 4-substituted product.

Caption: General mechanism of electrophilic substitution on the 4-chloropyrazole ring.

Conclusion

The electronic properties of the 4-chloropyrazole ring system are a result of the interplay between the inherent aromaticity of the pyrazole core and the electron-withdrawing nature of the chlorine substituent at the 4-position. This guide has provided a summary of the key quantitative data, outlined the experimental and computational methods for their determination, and illustrated a fundamental reaction mechanism. A thorough understanding of these electronic properties is paramount for the rational design and development of novel molecules in the fields of medicinal chemistry and materials science.

References

- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Methodological & Application

Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis of this compound can be approached through two primary strategies: direct chlorination of a pre-existing pyrazole ring and a de novo synthesis via cyclocondensation.

I. Synthetic Strategies

The selection of a synthetic route for this compound depends on the availability of starting materials, desired scale, and safety considerations. Two effective methods are outlined below:

-

Direct Chlorination of 1H-pyrazole-3-carboxylic acid: This is a straightforward approach that involves the direct halogenation of the pyrazole ring at the C4 position. This method is often preferred for its atom economy and simplicity.

-

Cyclocondensation followed by Chlorination: This method involves the construction of the pyrazole ring from acyclic precursors, followed by a chlorination step. This route offers flexibility in introducing various substituents onto the pyrazole core.

II. Experimental Protocols

Method 1: Direct Chlorination of 1H-pyrazole-3-carboxylic acid

This protocol details the synthesis of this compound via the direct chlorination of 1H-pyrazole-3-carboxylic acid using sulfuryl chloride.

Experimental Workflow:

Figure 1. Workflow for the direct chlorination of 1H-pyrazole-3-carboxylic acid.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 1H-pyrazole-3-carboxylic acid (1.0 equivalent) in a suitable inert solvent such as dichloromethane or chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Chlorination: The solution is cooled in an ice bath (0-5 °C). Sulfuryl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water to quench the excess sulfuryl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 255-260 °C[1] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 600 MHz): δ 13.63 (s, 2H), 7.94 (s, 1H).[2]

Method 2: Cyclocondensation and Chlorination

This protocol describes a multi-step synthesis involving the initial formation of a pyrazole precursor via cyclocondensation, followed by chlorination.

Reaction Pathway:

Figure 2. General pathway for the synthesis of this compound via cyclocondensation.

A specific example of this approach involves the direct cyclization and chlorination of a hydrazine derivative using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[3]

Protocol (General Procedure):

-

Reaction Setup: A solution of the appropriate hydrazine substrate (1.0 equivalent) is prepared in a suitable solvent such as trifluoroethanol (TFE).

-

Cyclization and Chlorination: 1,3,5-trichloroisocyanuric acid (TCCA) (1.0 equivalent) is added to the stirred solution. The reaction mixture is heated to 40 °C and stirred for 4 hours.[3]

-

Work-up: After cooling to room temperature, the reaction is quenched with a saturated solution of sodium thiosulfate. The mixture is then diluted with ethyl acetate and extracted. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated.[3]

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Analagous Systems:

| Substrate | Yield of 4-Chloropyrazole Derivative |

| Various Hydrazine Derivatives | Up to 92%[3] |

Note: The final hydrolysis of an ester group, if present, would be required to obtain the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

III. Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Sulfuryl chloride and TCCA are corrosive and moisture-sensitive. Handle with care.

-

Hydrazine and its derivatives are toxic and should be handled with appropriate precautions.

IV. Conclusion

The synthesis of this compound can be accomplished through either direct chlorination of the corresponding pyrazole carboxylic acid or via a cyclocondensation approach. The direct chlorination method is generally more efficient for the specific target molecule, offering high yields in a single step. The cyclocondensation route provides greater flexibility for creating a variety of substituted pyrazoles. The choice of method will be dictated by the specific needs and available resources of the research or development team.

References

Application Note and Protocol for the Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid and its subsequent conversion to various derivatives. The methodologies presented are compiled from established literature and are intended to be a reliable guide for synthetic chemists.

Introduction

Pyrazole carboxylic acids are pivotal structural motifs in a vast array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as chlorine, at the 4-position of the pyrazole ring can significantly modulate the compound's physicochemical and pharmacological properties. This protocol outlines a robust and reproducible method for the synthesis of this compound and its derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.

Synthesis of this compound

There are several established methods for the synthesis of the target compound. Below are two common and effective protocols.

Protocol 1: Direct Chlorination of 1H-pyrazole-3-carboxylic acid

This method involves the direct chlorination of the pyrazole ring using a suitable chlorinating agent.

Experimental Protocol:

-

To a solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) in an appropriate solvent, a chlorinating agent is added dropwise.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 5 hours), with the progress monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with ice-water (150 ml) to precipitate the product.[1]

-

The solid is collected by filtration, washed with cold water, and dried to yield this compound as a white solid.[1]

Protocol 2: Chlorination using Sodium Hypochlorite

This protocol utilizes sodium hypochlorite as a readily available and effective chlorinating agent for the pyrazole ring. This method has been reported to produce high yields.

Experimental Protocol:

-

Suspend pyrazole (0.5 mol) in 100 ml of water.

-

Add an aqueous solution of 8.7% w/w sodium hypochlorite (0.5 mol) dropwise while maintaining the reaction temperature below 30 °C.[2]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) analysis.[2]

-

After the reaction is complete, adjust the pH to 11 with 35% sulfuric acid and extract the mixture with ethyl acetate (3 x 100 ml).[2]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-chloropyrazole.[2]

-

The 4-chloropyrazole can then be carboxylated at the 3-position using appropriate methods, such as reaction with oxalyl chloride followed by hydrolysis, although specific literature for this subsequent step on this exact substrate was not found in the provided search results. A more direct approach starting from a pre-carboxylated pyrazole is often preferred.

Alternative Method: Electrochemical Chlorination

Electrochemical synthesis offers a greener alternative by avoiding harsh chemical reagents. 4-chloro-substituted pyrazole derivatives can be synthesized via the chlorination of the corresponding pyrazoles on a Platinum anode in aqueous NaCl solutions under galvanostatic diaphragm electrolysis.[3] The efficiency of this process is dependent on the structure of the starting pyrazole.[3]

Synthesis of this compound Derivatives

The carboxylic acid group of this compound can be readily converted into various derivatives, such as esters and amides, typically via an acid chloride intermediate.

3.1. Formation of the Acid Chloride

-

Reflux a mixture of this compound and thionyl chloride (SOCl₂) until the solid dissolves completely.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Chloro-1H-pyrazole-3-carbonyl chloride.

3.2. Synthesis of Esters (General Procedure)

-

Dissolve the crude acid chloride in a suitable dry solvent (e.g., THF, DCM).

-

Add the desired alcohol to the solution, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

3.3. Synthesis of Amides (General Procedure)

-

Dissolve the crude acid chloride in a suitable dry solvent (e.g., THF, DCM).

-

Add a solution of the desired amine (and a non-nucleophilic base if the amine is used as its salt) to the acid chloride solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove any salts and unreacted starting materials.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of halogenated pyrazole carboxylic acids and their derivatives, based on available literature.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1H-pyrazole-3-carboxylic acid | This compound | Chlorinating agent, 40 °C, 5 h | Not specified | [1] |

| Pyrazole | 4-Chloropyrazole | NaOCl, H₂O, < 30 °C | 99% | [2] |

| 4-bromo-3-methylpyrazole | 4-Bromo-1H-pyrazole-3-carboxylic acid | KMnO₄, H₂O, 90 °C, 8 h | 64.2% | [4] |

| Pyrazole-3(5)-carboxylic acid | 4-Chloropyrazole-3(5)-carboxylic acid | Pt anode, aqueous NaCl, galvanostatic electrolysis | Not specified | [3] |

Visualization of the Synthetic Workflow

Below is a diagram illustrating the general synthetic pathway from 1H-pyrazole-3-carboxylic acid to its 4-chloro derivatives.

References

The Versatility of 4-Chloro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry

Introduction: 4-Chloro-1H-pyrazole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of a reactive carboxylic acid group and a chlorine atom that can be functionalized, make it an attractive starting material for the development of novel therapeutics. This pyrazole derivative has been extensively utilized in the discovery of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.

Application in Kinase Inhibitor Development

Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and c-Jun N-terminal Kinases (JNKs). These kinases are pivotal in cell cycle regulation, cell proliferation, and stress response pathways, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibitors